molecular formula C19H24N2O3 B255275 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide

6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide

Katalognummer B255275
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: MJWLPAVCJNZQGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is altered in many cancer cells. CPI-613 has been shown to induce selective apoptosis in cancer cells while sparing normal cells, making it a promising therapeutic agent for the treatment of various types of cancer.

Wirkmechanismus

CPI-613 targets the 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide cycle enzymes, specifically the alpha-ketoglutarate dehydrogenase (α-KGDH) and pyruvate dehydrogenase (PDH) complexes. These enzymes play a critical role in the energy metabolism of cancer cells, and their inhibition by CPI-613 leads to a disruption in the this compound cycle and a decrease in ATP production. This, in turn, leads to an increase in oxidative stress and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce selective apoptosis in cancer cells while sparing normal cells. It has also been shown to inhibit tumor growth and induce tumor regression in various animal models. CPI-613 has been tested in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma, and has shown promising results.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPI-613 is its selective toxicity towards cancer cells, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, one of the limitations of CPI-613 is its relatively low solubility in water, which can make it difficult to administer in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of CPI-613. One potential direction is the combination of CPI-613 with other anticancer agents to improve its efficacy and reduce the risk of drug resistance. Another potential direction is the development of more soluble forms of CPI-613 that can be administered more easily in clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of CPI-613 and to identify biomarkers that can predict its efficacy in different types of cancer.

Synthesemethoden

CPI-613 is synthesized through a multi-step process that involves the condensation of two key intermediates, namely, 2,5-dioxo-pyrrolidin-1-yl-acetic acid and 2-amino-hexanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

CPI-613 has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit the 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide cycle enzymes, leading to a decrease in ATP production and an increase in oxidative stress in cancer cells. This, in turn, leads to the induction of apoptosis in cancer cells. CPI-613 has been tested in various cancer cell lines and animal models, and has shown efficacy in inhibiting tumor growth and inducing tumor regression.

Eigenschaften

Molekularformel

C19H24N2O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-cyclopentyl-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C19H24N2O3/c22-17(20-14-8-3-4-9-14)12-2-1-7-13-21-18(23)15-10-5-6-11-16(15)19(21)24/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,22)

InChI-Schlüssel

MJWLPAVCJNZQGR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Kanonische SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.